
3-(2-methanesulfonylpropan-2-yl)-1H-pyrazol-5-amine
Vue d'ensemble
Description
The compound “3-(2-methanesulfonylpropan-2-yl)-1H-pyrazol-5-amine” appears to contain a pyrazole ring, which is a type of aromatic organic compound. The pyrazole ring is substituted at the 3-position with a 2-methanesulfonylpropan-2-yl group. This group contains a methanesulfonyl (or mesyl) group, which is a sulfur-containing group often used in organic synthesis, and a propan-2-yl (or isopropyl) group, which is a common type of alkyl group .
Molecular Structure Analysis
The molecular structure of this compound would be based on the structures of the pyrazole ring and the 2-methanesulfonylpropan-2-yl group. The pyrazole ring is a five-membered ring with two nitrogen atoms, and the 2-methanesulfonylpropan-2-yl group would add some complexity to the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Some properties that could be predicted for this compound based on its structure include its polarity, solubility, and reactivity .Applications De Recherche Scientifique
Synthesis and Biological Activity
3-(2-Methanesulfonylpropan-2-yl)-1H-pyrazol-5-amine, as part of the broader family of pyrazole derivatives, finds applications in various fields of scientific research, particularly in the synthesis of novel compounds and the investigation of their biological activities. For instance, pyrazole methanesulfonates have been synthesized and demonstrated to possess significant insecticidal activity with low levels of acute mammalian toxicity. Such compounds, especially those with α-branching like isopropyl and sec-butyl, show high levels of activity, indicating the potential of these derivatives in developing safer insecticides (Finkelstein & Strock, 1997).
Catalysis and Chemical Reactions
In the realm of catalysis, compounds related to 3-(2-Methanesulfonylpropan-2-yl)-1H-pyrazol-5-amine have been involved in innovative chemical processes. A study demonstrated the use of borinic acid-catalyzed couplings, where glycosyl methanesulfonates engage in regio- and stereoselective couplings, showcasing the role of such derivatives in complex chemical synthesis and the potential for novel methodologies in organic chemistry (D’Angelo & Taylor, 2016).
Another application is seen in the one-pot tandem hydroamination/hydrosilation reactions catalyzed by cationic iridium(I) complexes, where derivatives of pyrazol-1-yl methane, akin to the 3-(2-methanesulfonylpropan-2-yl)-1H-pyrazol-5-amine structure, have been employed. Such reactions exemplify the utility of these compounds in facilitating complex organic transformations, potentially leading to the development of new synthetic pathways and materials (Field, Messerle, & Wren, 2003).
Material Science and Nanotechnology
In material science, the incorporation of pyrazole derivatives onto graphene oxide surfaces to create magnetically separable catalysts represents an innovative application. Such catalysts have demonstrated high activity and reusability in organic synthesis, indicating the potential of 3-(2-Methanesulfonylpropan-2-yl)-1H-pyrazol-5-amine related compounds in the development of advanced materials and nanotechnology applications (Zhang et al., 2016).
Orientations Futures
Propriétés
IUPAC Name |
5-(2-methylsulfonylpropan-2-yl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S/c1-7(2,13(3,11)12)5-4-6(8)10-9-5/h4H,1-3H3,(H3,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGIQZFLPMPIQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=NN1)N)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



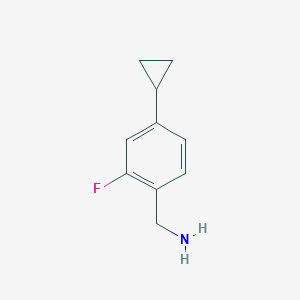
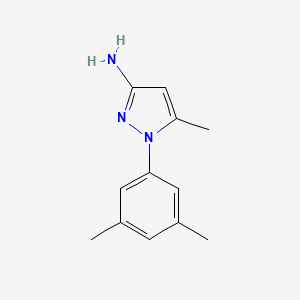
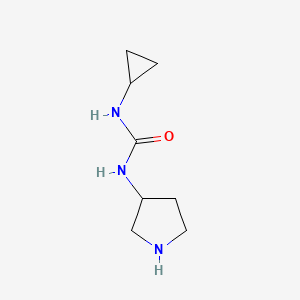


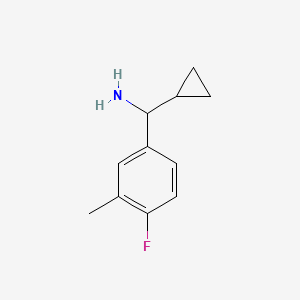

![1-[(Benzylamino)methyl]cyclopentan-1-ol](/img/structure/B1528686.png)
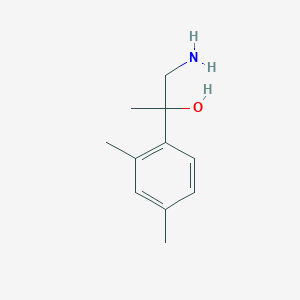

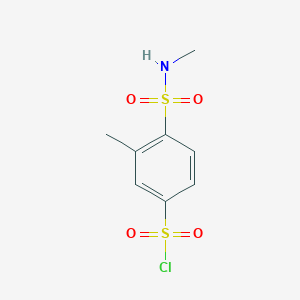

![2-[Cyclopropyl(2,3-difluoro-6-nitrophenyl)amino]acetic acid](/img/structure/B1528694.png)
![{[4-(3-Bromophenyl)-1,3-thiazol-2-yl]methyl}(2-methoxyethyl)amine](/img/structure/B1528695.png)